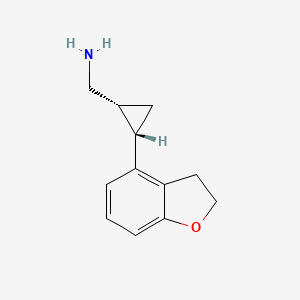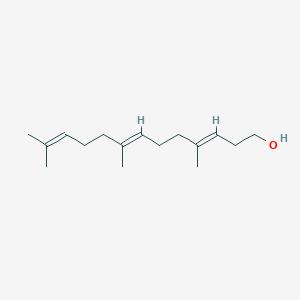
(E,E)-4,8,12-trimethyl-3,7,11-tridecatrienol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is an organic compound belonging to the class of sesquiterpenoids These compounds are characterized by their structure, which includes three isoprene units
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol typically involves the use of farnesyl cyanide as a starting material. The process includes several steps:
Refluxing: A mixture of farnesyl cyanide, potassium hydroxide, ethanol, and water is heated under reflux conditions.
Extraction: After refluxing, the mixture is extracted with diethyl ether to remove impurities.
Acidification: The aqueous solution is acidified with sulfuric acid to obtain the free acid.
Purification: The free acid is then extracted with diethyl ether, washed with water, and dried with sodium sulfate.
Industrial Production Methods
Industrial production methods for (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but uses industrial-grade equipment and reagents to ensure efficiency and purity.
化学反应分析
Types of Reactions
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol
科学研究应用
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
作用机制
The mechanism of action of (3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol involves its interaction with specific molecular targets and pathways. Similar compounds have been found to interact with proteins involved in various cellular processes, influencing biochemical pathways related to plant defense mechanisms. These interactions can lead to various effects at the molecular and cellular levels, contributing to the compound’s overall bioactivity.
相似化合物的比较
Similar Compounds
(E,E)-4,8,12-Trimethyl-1,3,7,11-tridecatetraene: This compound shares a similar structure but differs in the position of double bonds.
(E)-α-farnesene: Another sesquiterpenoid with similar properties but different applications.
(E)-β-caryophyllene: Known for its role in plant defense and its use in fragrances and flavors.
Uniqueness
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol is unique due to its specific structure and the resulting chemical properties
属性
CAS 编号 |
459-89-2 |
|---|---|
分子式 |
C16H28O |
分子量 |
236.39 g/mol |
IUPAC 名称 |
(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-ol |
InChI |
InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12,17H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
InChI 键 |
KOICZDDAVPYKKX-NCZFFCEISA-N |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CCO)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCO)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13422983.png)
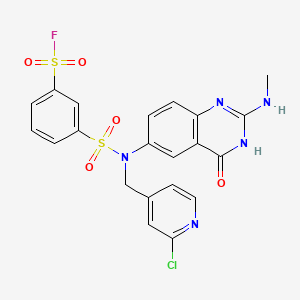
![N-[(1S,2S)-2-(Dimethylamino)cyclohexyl]-3,4-difluoro-N-methyl-benzamide](/img/structure/B13422999.png)

![[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B13423007.png)
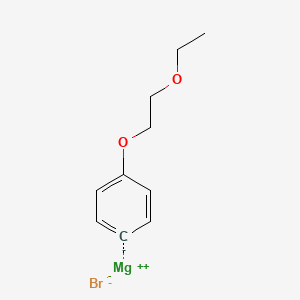
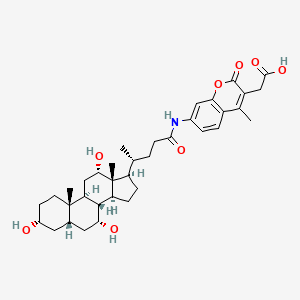
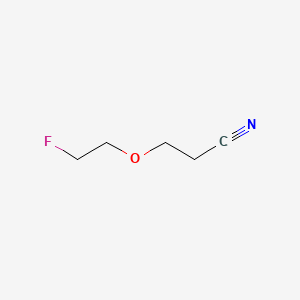
![Sydnone, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B13423032.png)

![1-(1H-Benzo[d]imidazol-2-yl)-3-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid Sodium Salt](/img/structure/B13423048.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-9,15-bis[[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy]-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13423057.png)
